4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione
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Overview
Description
4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione: is a chlorinated derivative of benzofuran. This compound is known for its unique chemical structure, which includes four chlorine atoms and a benzofuran ring. It is also referred to as tetrachlorophthalic anhydride and is used in various industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione typically involves the chlorination of phthalic anhydride. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process requires controlled conditions, including temperature regulation and the use of a solvent like carbon tetrachloride .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The chlorination reaction is optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form tetrachlorophthalic acid.
Reduction: It can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Tetrachlorophthalic Acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution.
Reduced Chlorinated Compounds: Formed through reduction reactions.
Scientific Research Applications
Chemistry: 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of dyes, pigments, and polymers .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties .
Industry: Industrially, it is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione involves its interaction with nucleophiles due to the presence of electron-withdrawing chlorine atoms. This makes the compound highly reactive towards nucleophilic attack, leading to various substitution and hydrolysis reactions. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily substitution and hydrolysis .
Comparison with Similar Compounds
Tetrachlorophthalic Anhydride: Similar in structure but lacks the benzofuran ring.
Hexachlorobenzene: Contains more chlorine atoms but does not have the benzofuran structure.
Chlorinated Phthalic Anhydrides: Various derivatives with different numbers of chlorine atoms.
Uniqueness: 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is unique due to its combination of a benzofuran ring and four chlorine atoms. This structure imparts distinct reactivity and stability, making it valuable for specific industrial and research applications .
Properties
CAS No. |
72524-46-0 |
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Molecular Formula |
C8H2Cl4O3 |
Molecular Weight |
287.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h1-2H |
InChI Key |
HFUBWSYLMUCDLL-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Origin of Product |
United States |
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